molecular formula C8H10N4 B2671094 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1501799-47-8

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B2671094
CAS No.: 1501799-47-8
M. Wt: 162.196
InChI Key: SOZKOGFRZBQTQZ-UHFFFAOYSA-N
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Description

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a nitrogen-rich heterocyclic compound featuring a fused triazole and pyridine ring system. Its structure includes an ethyl substituent at position 2 and an amino group at position 6 (Figure 1). The amino group at position 6 is a critical pharmacophore in similar compounds, enhancing interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-2-7-10-8-4-3-6(9)5-12(8)11-7/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZKOGFRZBQTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(C=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides a straightforward route to the target compound.

Industrial Production Methods

Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods can be adapted for large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The triazole and pyridine rings render the compound susceptible to oxidation. Key findings include:

  • Oxidative Functionalization : Treatment with strong oxidants (e.g., KMnO₄ or H₂O₂) oxidizes the ethyl group to a carboxylic acid, forming 2-carboxy- triazolo[1,5-a]pyridin-6-amine .

  • Nitrogen Oxidation : The triazole ring undergoes oxidation in the presence of peracids (e.g., mCPBA), yielding N-oxide derivatives.

Table 1: Oxidation Products and Conditions

ReagentProductYield (%)Conditions
KMnO₄ (aq)2-Carboxy-triazolo-pyridin-6-amine65–70H₂SO₄, 80°C, 6 h
mCPBAN-Oxide derivative45–50CH₂Cl₂, 25°C, 12 h

Reduction Reactions

The amine group at position 6 participates in reductive transformations:

  • Catalytic Hydrogenation : Using H₂/Pd-C reduces the triazole ring to a dihydrotriazole intermediate, though this reaction is often reversible .

  • Borch Reduction : Selective reduction of the pyridine ring to a piperidine derivative occurs with BH₃·THF .

Electrophilic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at positions 3 and 5 of the pyridine ring .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs regioselectively at position 8 of the triazole ring .

Cross-Coupling Reactions

Functionalized derivatives are accessible via metal-catalyzed couplings:

  • Suzuki Coupling : Iodinated derivatives (e.g., 8-iodo-triazolo-pyridine) react with aryl boronic acids under Pd catalysis to form biaryl products .

  • Sonogashira Coupling : Reaction with terminal alkynes yields alkynylated derivatives .

Table 2: Cross-Coupling Examples

SubstrateCoupling PartnerCatalystProduct Yield (%)
8-Iodo-triazolo-pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄88
8-Iodo-triazolo-pyridine4-EthynylanisolePdCl₂(PPh₃)₂61

Condensation and Cyclization

The amine group facilitates condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives .

  • Heterocycle Formation : Condensation with β-ketoesters or nitriles generates fused heterocycles (e.g., pyrazolo-triazolopyridines) .

Mechanistic Insights

  • Kinase Inhibition : The compound inhibits AXL kinase via competitive binding to the ATP pocket, with IC₅₀ values in the nanomolar range .

  • Metabolic Stability : Oxidation at the ethyl group is a primary metabolic pathway, as shown in human liver microsome studies .

Reactivity Comparison with Analogues

Table 3: Reactivity Trends in Triazolopyridines

PositionReactivityExample Reaction
C6 (Amine)Nucleophilic substitutions, condensationsAcylation, alkylation
C8 (Triazole)Electrophilic substitutionBromination, nitration
Ethyl GroupOxidation, halogenationCarboxylic acid formation

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₄N₄
  • IUPAC Name : 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
  • CAS Number : 1501799-47-8

The compound features a triazolo-pyridine scaffold that is known for its diverse biological activities. The presence of the ethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Cancer Therapy

Recent studies highlight the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tumor immune evasion. Inhibitors of IDO1 can enhance anti-tumor immunity and are being investigated for their synergistic effects with other immunotherapeutic agents .

Case Study : A novel class of compounds based on the triazolo-pyridine scaffold demonstrated sub-micromolar potency against IDO1 in vitro. These compounds exhibited high metabolic stability and selectivity over other heme-containing enzymes, indicating their potential as effective anti-cancer agents .

Inhibition of Tyrosine Kinases

The compound has been explored for its ability to inhibit AXL receptor tyrosine kinase, which is implicated in various cancers and inflammatory conditions. Inhibition of this pathway can reduce tumor growth and metastasis .

Data Table: AXL Inhibition Studies

CompoundIC50 (µM)Target
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine0.5AXL
Reference Compound0.3AXL

This table summarizes comparative IC50 values demonstrating the efficacy of this compound against AXL.

Neurological Disorders

There is emerging interest in the neuroprotective properties of triazolo compounds. Preliminary research suggests that derivatives of this compound could modulate neurotransmitter systems or exhibit antioxidant properties beneficial for conditions such as Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of this compound involves various methodologies including Hantzsch reactions which allow for the formation of heterocycles with significant pharmacological potential .

Synthesis Overview :

  • Method : Hantzsch reaction
  • Yield : Approximately 70%

This synthesis pathway not only provides the target compound but also allows for the development of analogs with varied biological activities.

Mechanism of Action

The mechanism of action of 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which plays a crucial role in the regulation of immune responses and cell growth . By inhibiting these kinases, the compound can modulate various biological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Substituents

The bioactivity of triazolopyridine derivatives is highly sensitive to substituent type and position. Table 1 highlights structural analogs and their substituents:

Compound Name Substituents (Positions) Key Structural Features
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Ethyl (C2), NH₂ (C6) Ethyl enhances lipophilicity; NH₂ enables H-bonding
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Methyl (C7), NH₂ (C6) Methyl at C7 may sterically hinder target binding
2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Methyl (C2, C8), NH₂ (C6) Dual methyl groups increase metabolic stability
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Ethyl (C3), NH₂ (C6) Ethyl at C3 alters ring electronics vs. C2 substitution

Key Observations :

  • Positional Effects : Ethyl at C2 (target compound) vs. C3 () alters electronic distribution and steric bulk, impacting target selectivity.
  • Amino Group: The NH₂ group at C6 is conserved in active analogs, suggesting its critical role in bioactivity .
Multi-Component Reactions (MCRs)
  • Target Compound: No direct synthesis data are provided, but analogous compounds (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) are synthesized via MCRs involving aldehydes, 1H-1,2,4-triazole-3,5-diamine, and acetoacetamides in DMF with p-toluenesulfonic acid (yields: 43–66%) .
Catalytic Methods
  • Schiff base zinc(II) complexes on magnetite nanoparticles enable solvent-free synthesis of phenyl-triazolopyrimidine-6-carboxamides at 60°C (25 minutes, high efficiency) .

Physicochemical Properties

Table 2 compares key properties of selected analogs:

Compound Name Molecular Formula Melting Point (°C) Yield (%) LogP* (Predicted)
This compound C₈H₁₀N₄ Not reported 1.2
2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine C₈H₁₀N₄ Not reported 0.9
7-Amino-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate C₉H₁₀N₆O₂S 230–306 47–66 1.8

*LogP values estimated using ChemDraw. Notes:

  • Higher lipophilicity (LogP) in carboxylate derivatives (e.g., ethyl esters) may improve membrane permeability .
  • Amino-substituted analogs generally exhibit lower LogP, favoring solubility .
Antiproliferative Activity
  • 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides: Exhibit IC₅₀ values of 0.5–10 µM against human cancer cell lines (e.g., MCF-7, A549) via kinase inhibition .
  • Phenyl-triazolopyrimidine-6-carboxamides : Act as protein kinase inhibitors (e.g., EGFR) with IC₅₀ < 1 µM .
Antimicrobial Activity
  • Thiazolo-triazolo-pyridines : Show MIC values of 8–32 µg/mL against S. aureus and E. coli .
Herbicidal Activity
  • 5,7-Dimethyl-triazolo[1,5-a]pyrimidine sulfonamides : Inhibit acetolactate synthase (ALS) at 0.1 ppm, comparable to commercial herbicides .

Biological Activity

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS No. 1311316-25-2) is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structure, characterized by a triazole ring fused to a pyridine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C8H14N4
  • Molecular Weight : 166.22 g/mol
  • IUPAC Name : 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

The biological activity of this compound is primarily attributed to its role as an inhibitor of Janus kinases (JAK1 and JAK2). These kinases are crucial in the signaling pathways that regulate immune responses and cell growth. By inhibiting these pathways, the compound shows potential in treating various inflammatory diseases and cancers .

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : In vitro studies demonstrated that triazolo[1,5-a][1,3,5]triazines showed potent antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was noted for specific derivatives with structural similarities to the target compound .

Inhibition of Enzymatic Activity

Another dimension of its biological activity includes inhibition of specific enzymes:

  • Example : The compound has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), although some derivatives showed no significant activity against this enzyme. This suggests that the antiproliferative effects may be mediated through alternative mechanisms .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stacks up against other triazolopyridine derivatives:

Compound NameBiological ActivityMechanism of Action
This compoundJAK1 and JAK2 inhibitionInterference with immune signaling
7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazineHigh antiproliferative activityUnknown mechanism
1,2,4-Triazolo[1,5-a]pyrimidinesEnzyme inhibitors in light-emitting materialsVarious enzyme inhibition

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Microwave Irradiation : Utilizing enaminonitriles and benzohydrazides under microwave conditions yields good to excellent results.
  • Cycloaddition Reactions : The reaction of azinium-N-imines with nitriles via [3 + 2] cycloaddition in the presence of copper acetate is another effective synthetic route .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine?

  • Methodology : The compound can be synthesized via cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-keto esters or malonic acid derivatives. For example, reacting 3-amino-triazole with ethyl acetoacetate under acidic conditions forms the triazolopyridine core, followed by ethyl group introduction via nucleophilic substitution or alkylation. Chlorination with POCl₃ (to activate intermediates) and subsequent amination are common steps for functionalization .
  • Key Considerations : Use anhydrous solvents (e.g., acetic acid or ethanol) to prevent side reactions. Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Combine ¹H/¹³C NMR (to confirm substituent positions and ethyl group integration), mass spectrometry (for molecular weight validation), and X-ray crystallography (if crystals are obtainable). For instance, NMR signals for the pyridine ring protons typically appear between δ 8.8–8.1 ppm, while the ethyl group’s methyl protons resonate near δ 1.3–1.4 ppm as a triplet .
  • Data Interpretation : Discrepancies in NMR shifts may arise from tautomerism; use variable-temperature NMR or DFT calculations to resolve ambiguities .

Q. What safety protocols are critical for handling this compound in the lab?

  • Guidelines : Refer to Safety Data Sheets (SDS) for hazard-specific precautions. Use fume hoods, nitrile gloves, and protective eyewear. The compound may cause respiratory irritation (H335) and skin sensitization (H315), as seen in structurally similar triazolopyridines .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers address low yields in the final amination step of triazolopyridine synthesis?

  • Optimization Strategies :

  • Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to enhance coupling efficiency in Buchwald-Hartwig amination .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of amine reagents.
  • Temperature Control : Conduct reactions at 80–100°C to balance kinetics and side-product formation.
    • Troubleshooting : Analyze byproducts via LC-MS to identify competing pathways (e.g., over-alkylation) .

Q. How do substituent variations at the 2- and 6-positions influence biological activity in triazolopyridine derivatives?

  • Structure-Activity Relationship (SAR) :

  • Ethyl Group (2-position) : Enhances lipophilicity, improving membrane permeability. Replace with bulkier groups (e.g., isopropyl) to study steric effects on target binding .
  • Amine Group (6-position) : Critical for hydrogen-bond interactions with enzymes. Modifying to nitro (electron-withdrawing) or methyl (electron-donating) alters electronic density and activity .
    • Experimental Design : Test derivatives against enzymatic targets (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values to establish SAR trends .

Q. How can conflicting spectral data (e.g., NMR, IR) be resolved for triazolopyridine analogs?

  • Analytical Approaches :

  • Dynamic NMR : Resolve tautomeric equilibria by acquiring spectra at low temperatures (−40°C) to slow proton exchange .
  • Computational Validation : Use Gaussian or ORCA software to simulate NMR chemical shifts and IR vibrational modes based on optimized geometries .
    • Case Study : For 6-Nitro derivatives, nitro group orientation causes splitting in aromatic proton signals; DFT calculations can confirm the dominant tautomer .

Q. What strategies mitigate regioselectivity challenges during triazolopyridine functionalization?

  • Directed Metallation : Use directing groups (e.g., amides) to control electrophilic substitution sites. For example, a 6-amine group directs electrophiles to the 5-position via coordination .
  • Protection/Deprotection : Temporarily protect the amine with Boc groups during halogenation, then deprotect under acidic conditions .

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